5-(p-Hydroxyphenoxy)pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
4-pyrimidin-5-yloxyphenol |
InChI |
InChI=1S/C10H8N2O2/c13-8-1-3-9(4-2-8)14-10-5-11-7-12-6-10/h1-7,13H |
InChI Key |
KXMYLQWJJUTAPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=CN=CN=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 P Hydroxyphenoxy Pyrimidine and Its Analogues
Established Synthetic Routes to Substituted Pyrimidines and Phenoxypyrimidines
The synthesis of phenoxypyrimidines is a well-explored area of organic chemistry, with several reliable strategies available to chemists. These methods can be broadly categorized into those that construct the pyrimidine (B1678525) ring with the phenoxy substituent already in place or those that introduce the phenoxy group onto a pre-existing pyrimidine scaffold.
Cyclization Strategies for Pyrimidine Ring Construction
The formation of the pyrimidine ring is a cornerstone of heterocyclic chemistry, with numerous methods developed for its construction. mdpi.com These strategies often involve the condensation of a three-carbon component with a reagent containing a nitrogen-carbon-nitrogen (N-C-N) fragment.
One of the most common approaches is the reaction of 1,3-dicarbonyl compounds or their equivalents with amidines, ureas, or guanidines. organic-chemistry.org For the synthesis of a 5-phenoxypyrimidine (B1459043) derivative, a plausible route would involve a 2-(p-hydroxyphenoxy)malondialdehyde or a related 1,3-dielectrophile as the three-carbon component. The reaction of this intermediate with an appropriate N-C-N synthon, such as formamidine, would lead to the desired pyrimidine ring.
Another versatile method involves the [4+2] cycloaddition of electron-deficient 1,3,5-triazines with enamines or ynamines, which can provide access to highly substituted pyrimidines. mdpi.com Furthermore, multicomponent reactions, where three or more reactants combine in a single operation, offer an efficient and atom-economical route to complex pyrimidine structures. organic-chemistry.org
Table 1: Comparison of Common Cyclization Strategies for Pyrimidine Synthesis
| Cyclization Strategy | Key Reactants | Advantages | Disadvantages |
| Prins Reaction | 1,3-Dicarbonyl compounds, Amidines/Ureas/Guanidines | Readily available starting materials, well-established. | May require harsh reaction conditions. |
| [4+2] Cycloaddition | 1,3,5-Triazines, Enamines/Ynamines | High regioselectivity, access to complex substitution patterns. | Limited availability of substituted triazines. |
| Multicomponent Reactions | Various simple starting materials | High efficiency, atom economy, diversity-oriented synthesis. | Optimization can be complex. |
| From β-Formyl Enamides | β-Formyl enamides, Ammonia source (e.g., urea) | Novel and efficient for certain substitution patterns. | Substrate scope may be limited. |
Nucleophilic Aromatic Substitution (SNAr) for Aryloxy Linkage Formation
Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for the formation of carbon-heteroatom bonds, including the C-O bond in phenoxypyrimidines. wikipedia.org This reaction typically involves the displacement of a leaving group, such as a halogen, from an activated aromatic or heteroaromatic ring by a nucleophile. In the context of 5-(p-Hydroxyphenoxy)pyrimidine synthesis, this would involve the reaction of a 5-halopyrimidine with p-hydroquinone or a protected derivative.
The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack. The reactivity of halopyrimidines in SNAr reactions is influenced by the position of the halogen and the presence of other substituents on the ring. stackexchange.com Generally, halogens at the 2- and 4-positions are more readily displaced than those at the 5-position due to better stabilization of the Meisenheimer intermediate by the ring nitrogen atoms. stackexchange.com However, with appropriate activation or reaction conditions, substitution at the 5-position can be achieved.
The success of the SNAr reaction is dependent on several factors, including the nature of the leaving group (I > Br > Cl > F), the nucleophilicity of the phenoxide, the solvent, and the temperature. The use of a base is typically required to generate the phenoxide ion from the corresponding phenol (B47542).
Palladium-Catalyzed Cross-Coupling Reactions for Phenoxy Group Introduction
In recent decades, palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for the formation of C-O bonds. nih.gov These methods offer mild reaction conditions and broad functional group tolerance, making them highly attractive for the synthesis of complex molecules. Two prominent examples are the Ullmann condensation and the Buchwald-Hartwig amination, which has been adapted for C-O bond formation.
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers. wikipedia.org Modern variations of this reaction often utilize palladium or copper catalysts with specific ligands to facilitate the coupling of an aryl halide with a phenol. mdpi.com For the synthesis of this compound, this would involve the reaction of a 5-halopyrimidine with p-hydroquinone in the presence of a suitable copper or palladium catalyst and a base. The choice of ligand is often crucial for achieving high yields and preventing side reactions. arkat-usa.org
The Buchwald-Hartwig C-O coupling reaction is a palladium-catalyzed method that has been successfully applied to the synthesis of aryl ethers. nih.gov This reaction typically employs a palladium precatalyst and a specialized phosphine (B1218219) ligand to couple an aryl halide or triflate with an alcohol or phenol. The reaction conditions are generally mild, and the methodology has been shown to be effective for a wide range of substrates.
Targeted Synthesis of this compound
A plausible and efficient strategy would involve the coupling of a 5-halopyrimidine with a protected p-hydroxyphenol, followed by deprotection. This approach allows for the secure formation of the phenoxy linkage without interference from the potentially reactive hydroxyl group.
Optimization of Reaction Conditions and Reagent Selection
The optimization of reaction conditions is critical for maximizing the yield and purity of the target compound. For a proposed SNAr or palladium-catalyzed coupling approach, several parameters would need to be systematically varied.
For an SNAr approach , starting with 5-bromopyrimidine (B23866) and a protected p-hydroxyphenol (e.g., 4-(benzyloxy)phenol), the key variables to optimize would include:
Base: Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) would be suitable for generating the phenoxide.
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are typically used to facilitate SNAr reactions.
Temperature: The reaction temperature would need to be optimized to ensure a reasonable reaction rate without promoting decomposition or side reactions.
For a Palladium-Catalyzed Cross-Coupling approach (e.g., Buchwald-Hartwig type), the optimization would focus on:
Palladium Precatalyst: A variety of Pd(0) and Pd(II) precatalysts could be screened, such as Pd2(dba)3 or Pd(OAc)2.
Ligand: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands like XPhos or RuPhos are often effective for C-O coupling reactions.
Base: A weaker base, such as cesium carbonate (Cs2CO3) or potassium phosphate (B84403) (K3PO4), is typically employed in these reactions.
Solvent: Anhydrous, non-polar solvents like toluene (B28343) or dioxane are commonly used.
The final deprotection step to reveal the hydroxyl group would depend on the protecting group used. For a benzyl (B1604629) ether, hydrogenolysis with a palladium catalyst is a standard and effective method.
Table 2: Hypothetical Optimization of a Palladium-Catalyzed Synthesis of a Protected this compound
| Entry | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)2 | P(t-Bu)3 | Cs2CO3 | Toluene | 100 | 45 |
| 2 | Pd2(dba)3 | XPhos | Cs2CO3 | Toluene | 100 | 85 |
| 3 | Pd2(dba)3 | XPhos | K3PO4 | Toluene | 100 | 78 |
| 4 | Pd2(dba)3 | XPhos | Cs2CO3 | Dioxane | 100 | 92 |
| 5 | Pd2(dba)3 | RuPhos | Cs2CO3 | Dioxane | 100 | 88 |
Regioselective Control in Synthesis Pathways
Achieving regioselective substitution at the 5-position of the pyrimidine ring is a crucial aspect of the synthetic design. As mentioned earlier, the 2- and 4-positions of the pyrimidine ring are generally more activated towards nucleophilic attack. wuxiapptec.com Therefore, to favor substitution at the 5-position, several strategies can be employed.
One approach is to start with a pyrimidine ring that is already functionalized at the 5-position with a suitable leaving group, such as a bromine or iodine atom. The synthesis of 5-halopyrimidines can be achieved through various methods, including direct halogenation of pyrimidine or through cyclization routes using halogenated precursors. google.com
In the case of di- or tri-halopyrimidines, the inherent reactivity differences between the positions can be exploited. For example, in 2,4-dichloropyrimidine, the 4-position is typically more reactive towards nucleophiles. wuxiapptec.com However, the presence of substituents on the pyrimidine ring can significantly influence the regioselectivity. Electron-donating groups can alter the electronic distribution and steric hindrance, potentially directing substitution to other positions. wuxiapptec.com
For a targeted synthesis of this compound, the most straightforward approach to ensure regioselectivity is to use a 5-halopyrimidine as the starting material. This eliminates the possibility of isomeric products forming through substitution at other positions on the pyrimidine ring.
Table 3: Factors Influencing Regioselectivity in Pyrimidine Substitution
| Position | Electronic Effects | Steric Hindrance | Leaving Group Ability |
| C-2 | Activated by both ring nitrogens. | Can be sterically hindered by adjacent substituents. | Good leaving groups are readily displaced. |
| C-4 | Activated by one ring nitrogen (para). Generally the most reactive site. | Less sterically hindered than C-2 in many cases. | Excellent site for nucleophilic substitution. |
| C-5 | Less electronically activated compared to C-2 and C-4. | Steric hindrance is generally lower. | Substitution often requires more forcing conditions or catalytic methods. |
| C-6 | Activated by one ring nitrogen (ortho). | Can be sterically hindered. | Reactivity is comparable to C-2. |
The synthesis of this compound and its derivatives is a key area of research, driven by the potential biological activities of this class of compounds. Methodologies primarily focus on the formation of the ether linkage between the pyrimidine and phenoxy moieties, with further modifications to the core structures enabling the exploration of structure-activity relationships.
Stereochemical Considerations and Enantiomeric Purity (if applicable to chiral analogues)
While this compound itself is an achiral molecule, the synthesis of chiral analogues, particularly those with stereocenters in substituents on either the pyrimidine or phenoxy ring, requires careful consideration of stereochemistry. The introduction of chirality can be crucial for biological activity, as different enantiomers of a compound often exhibit distinct pharmacological profiles.
The synthesis of chiral pyrimidine nucleoside analogues, for example, often employs stereoselective methods to control the configuration of the sugar moiety. nih.gov Enzymatic resolutions and asymmetric synthesis are common strategies to obtain high enantiomeric purity. Dihydroxyacetone phosphate (DHAP)-dependent aldolases, for instance, can catalyze the stereoselective aldol (B89426) addition to generate chiral acyclic nucleoside analogues with high precision. nih.gov In such cases, the chirality of the aliphatic chain, which mimics the pentose (B10789219) residue, is critical for the compound's activity. nih.gov
For non-nucleoside chiral analogues, asymmetric synthesis might involve the use of chiral catalysts or starting materials. For instance, rhodium-catalyzed asymmetric allylation of pyrimidines with racemic allylic carbonates has been reported for the synthesis of chiral N-allylpyrimidine analogues with high regio- and enantioselectivity. The configuration of the chiral centers in the aliphatic side chain of these acyclic nucleosides plays an essential role in their biological activities.
Synthesis of Structurally Related Analogues and Derivatives of this compound
The synthesis of analogues and derivatives of this compound is crucial for elucidating structure-activity relationships (SAR) and optimizing the properties of lead compounds. Modifications typically target the pyrimidine core, the p-hydroxyphenoxy moiety, or involve the introduction of diverse substituents.
Modifications of the Pyrimidine Core
The pyrimidine ring offers several positions (2, 4, and 6) for modification, allowing for the introduction of a wide range of functional groups that can influence the molecule's electronic properties, solubility, and interactions with biological targets. nih.gov A deconstruction-reconstruction strategy has been developed for pyrimidine diversification, where pyrimidines are converted into N-arylpyrimidinium salts, enabling cleavage and subsequent reconstruction into various other nitrogen heterocycles. nih.govdigitellinc.com This approach allows for the modification of the core structure of complex molecules. nih.govdigitellinc.com
Another approach involves skeletal editing, where the pyrimidine core is transformed into other heterocyclic systems, such as pyrazoles, through a formal carbon deletion. escholarship.org This method proceeds under mild conditions and allows for the introduction of N-substitution on the resulting pyrazole. escholarship.org Such core modifications can be a valuable tool in SAR studies to explore different pharmacophoric scaffolds. nih.govdigitellinc.com
Derivatization of the p-Hydroxyphenoxy Moiety
The phenolic hydroxyl group of the p-hydroxyphenoxy moiety is a key site for derivatization. This functional group can be modified to alter the compound's polarity, hydrogen bonding capacity, and metabolic stability. Common derivatization strategies include etherification, esterification, and the introduction of various protecting groups. saudijournals.comrsc.org
For instance, the hydroxyl group can be alkylated or acylated to produce a library of analogues with varying lipophilicity. nih.gov Pre-column derivatization techniques used in analytical chemistry, such as reaction with p-bromophenacyl bromide, highlight the reactivity of the phenolic hydroxyl group and its potential for modification. rsc.org Late-stage derivatization is another attractive approach for the synthesis of complex molecules, where a common, well-characterized starting material is modified in the final steps of the synthesis. nih.gov
Introduction of Diverse Substituents for Structure-Activity Relationship Elucidation
To establish a comprehensive SAR, a wide array of substituents can be introduced at various positions on both the pyrimidine and phenoxy rings. The nature of these substituents—their size, electronic properties, and hydrogen bonding capabilities—can profoundly impact the biological activity of the resulting compounds.
For example, in a series of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives, various substituents on the phenylamino (B1219803) moiety were explored to determine their effect on Mnk2 inhibitory activity. nih.gov Similarly, in the development of novel sulfonylurea derivatives containing arylpyrimidine moieties, the introduction of bulky groups at the 5-position of the pyrimidine ring was found to be favorable for fungicidal activity. researchgate.net
The systematic variation of substituents allows for the construction of a detailed SAR map, guiding the design of more potent and selective compounds. The following table provides a hypothetical example of how such data might be presented:
| Compound ID | Pyrimidine Substituent (R1) | Phenoxy Substituent (R2) | Biological Activity (IC50, µM) |
| 1a | -H | -OH | 10.5 |
| 1b | -CH3 | -OH | 8.2 |
| 1c | -Cl | -OH | 5.1 |
| 1d | -H | -OCH3 | 15.3 |
| 1e | -H | -F | 7.8 |
Structure Activity Relationship Sar Studies of 5 P Hydroxyphenoxy Pyrimidine Derivatives
Impact of Substituent Variation on Biological Activity
The introduction of different functional groups at various positions on the 5-(p-Hydroxyphenoxy)pyrimidine core has a profound impact on biological activity. The nature, size, and position of these substituents dictate the molecule's interaction with its biological target. nih.gov Research has shown that even minor chemical alterations can lead to significant changes in potency and selectivity. For instance, the addition of bulky alkyl groups at certain positions can enhance hydrophobic interactions with a target receptor, potentially increasing activity. nih.gov
In a study focusing on dihydrofolate reductase (DHFR) inhibitors, modifications on the phenoxy ring of a 5-phenoxypyrimidine (B1459043) scaffold were systematically evaluated. The results demonstrated that the type and placement of substituents were crucial for achieving high inhibitory potency against Staphylococcus aureus. nih.gov
The specific location of substituents on both the pyrimidine (B1678525) and phenoxy rings is a critical determinant of biological activity. The pyrimidine ring, with nitrogen atoms at positions 1 and 3, offers several sites for substitution, and the placement of functional groups can significantly influence the molecule's electronic distribution and binding capabilities. nih.gov
SAR analyses have revealed that the position of nitrogen atoms within a core structure is closely related to inhibitory activity. nih.gov For pyrimidine derivatives, substitutions at the C2, C4, and C6 positions are common points of modification. In the context of DHFR inhibitors, the 2,4-diaminopyrimidine (B92962) moiety is a well-established pharmacophore that mimics the binding of the natural substrate. A comprehensive study on derivatives of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine demonstrated that maintaining the 2,4-diamino substitution on the pyrimidine ring was essential for potent antibacterial activity. nih.govresearchgate.net
On the phenoxy ring, the relative positions of substituents (ortho, meta, para) to the ether linkage can drastically alter the molecule's conformation and its ability to fit into a binding pocket. For example, in one series of pyrimidine derivatives, the introduction of an isopropyl group at the ortho position and an iodine atom at the meta position of the phenoxy ring led to a significant increase in potency against S. aureus DHFR. nih.gov
Table 1: Effect of Phenoxy Ring Substitutions on S. aureus DHFR Inhibition Data derived from a study on 5-(phenoxy)pyrimidine-2,4-diamine derivatives.
| Compound | R1 (ortho) | R2 (meta) | R3 (para) | IC50 (nM) |
| Parent | H | H | OCH3 | >50000 |
| j9 | i-Pr | I | OCH3 | 0.97 |
| j1 | H | I | OCH3 | 11.2 |
| j8 | i-Pr | H | OCH3 | 2.53 |
The biological activity of this compound derivatives is governed by a combination of electronic and steric effects imparted by their substituents. Electronic effects refer to the influence of a functional group on the electron density distribution of the scaffold, which affects interactions like hydrogen bonding and aromatic interactions. Steric effects relate to the size and shape of the substituents, which determine how well the molecule can physically fit into its target's binding site. nih.gov
Electron-withdrawing groups (e.g., halogens like Cl, F) or electron-donating groups (e.g., methoxy (B1213986) -OCH3, amino -NH2) can significantly alter the acidity or basicity of nearby functional groups, impacting binding affinity. mdpi.com Studies on various pyrimidine-based compounds have shown that the introduction of electron-withdrawing groups on an associated phenyl ring often enhances cytotoxic activity. mdpi.com Conversely, the presence of electron-donating groups can also be beneficial, depending on the specific target and binding mode.
Steric factors are equally important. The size of a substituent can either promote or hinder binding. For instance, a bulky group like a tert-butyl group might provide favorable hydrophobic interactions in a large pocket but could cause a steric clash in a smaller one. nih.gov The potent activity of compound j9 in the table above, with its isopropyl group, is partially attributed to increased hydrophobic interaction with the target enzyme. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling
QSAR is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By correlating physicochemical properties (descriptors) of molecules with their activity, QSAR models can predict the potency of novel, unsynthesized compounds, thereby accelerating the drug discovery process. openrepository.com
For pyrimidine derivatives, QSAR studies have successfully identified key descriptors that influence their biological activities. These descriptors can include electronic (e.g., Hammett constants), steric (e.g., molar refractivity), and lipophilic (e.g., logP) parameters. nih.gov A well-constructed QSAR model can provide valuable insights into the mechanism of action and guide the design of new derivatives with improved efficacy. For example, a QSAR study might reveal that increasing the hydrophobicity of a particular region of the molecule while maintaining a specific electronic character at another position is key to enhancing activity. Such models have been effectively used to predict the inhibitory potency of novel pyrimidine-4,6-diamine derivatives as potential inhibitors of specific enzymes. openrepository.com
Pharmacophore Modeling and Identification for this compound Scaffold
A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. mdpi.com These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions, and aromatic rings, arranged in a specific three-dimensional geometry. nih.gov
For the this compound scaffold, pharmacophore modeling helps to identify the essential features required for its biological activity. A typical pharmacophore model for a kinase inhibitor based on a pyrimidine scaffold might include:
One or more hydrogen bond acceptors (often the pyrimidine nitrogens).
A hydrogen bond donor (e.g., an amino group on the pyrimidine ring).
A hydrophobic/aromatic region (the phenoxy group).
Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that possess the same essential features but may have a different core structure (a process known as scaffold hopping). nih.govresearchgate.net This approach is a powerful tool for discovering new lead compounds. mdpi.com
Table 2: Common Pharmacophoric Features
| Feature | Description | Example in Scaffold |
| HBA | Hydrogen Bond Acceptor | Pyrimidine ring nitrogens |
| HBD | Hydrogen Bond Donor | Hydroxyl group on the phenoxy ring, amino groups on pyrimidine |
| AR | Aromatic Ring | Phenoxy group, Pyrimidine ring |
| HY | Hydrophobic | Alkyl substituents |
Conformational Analysis of this compound and its Correlation with Biological Response
The biologically active conformation is the specific 3D shape the molecule adopts when it binds to its receptor. This conformation may not be the lowest energy state of the molecule in solution. Computational methods, such as molecular dynamics simulations, can be used to explore the conformational landscape of these molecules. By comparing the preferred conformations of highly active derivatives with those of inactive ones, researchers can establish a correlation between a specific conformation and the observed biological response. youtube.com For instance, the twist of the phenyl group relative to the pyrimidine ring can be a critical factor; a planar conformation might be required for optimal π-stacking interactions, while a twisted conformation might be necessary to fit into a specific pocket. nih.gov
Mechanistic Investigations of 5 P Hydroxyphenoxy Pyrimidine Biological Activity
Elucidation of Cellular and Molecular Pathways Modulated by the Compound
Investigations into the broader class of pyrimidine (B1678525) derivatives reveal their significant role in fundamental cellular processes. Pyrimidines are integral components of nucleic acids (DNA and RNA) and are crucial for the synthesis of phospholipids, glycoproteins, and glycogen. Consequently, compounds that structurally mimic or interfere with pyrimidine metabolism can have profound effects on cellular proliferation and survival.
While direct studies on 5-(p-Hydroxyphenoxy)pyrimidine are not available, research on similar pyrimidine-based molecules suggests that they can modulate cellular pathways primarily by acting as inhibitors of key enzymes involved in signal transduction and cell cycle regulation. The phenoxy- and phenyl- substitutions on the pyrimidine ring are common pharmacophores designed to enhance binding affinity and selectivity to the ATP-binding pockets of various kinases. Therefore, it is plausible that this compound could engage with and modulate cellular pathways controlled by such enzymes.
Analysis of Compound-Induced Modulation of Enzyme Activity
The primary mechanism through which many substituted pyrimidine compounds exert their biological effects is through the direct inhibition of enzyme activity, particularly protein kinases.
p38 MAP Kinase Inhibition by Phenoxypyrimidine Derivatives:
A notable class of enzymes targeted by phenoxypyrimidine derivatives is the p38 mitogen-activated protein (MAP) kinases. nih.govnih.gov These are serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress. A study on a series of 1-(4-piperidinyl)-4-(4-fluorophenyl)-5-(2-phenoxypyrimidin-4-yl) imidazoles demonstrated potent inhibition of p38α MAP kinase. nih.gov The inhibitory concentrations (IC50) for this series of compounds ranged from 6.0 to 650 nM. nih.gov The phenoxypyrimidine moiety in these molecules is crucial for their interaction with the kinase's active site.
Cyclin-Dependent Kinase (CDK) Inhibition by Phenylpyrimidine Derivatives:
Another important family of enzymes modulated by pyrimidine derivatives are the cyclin-dependent kinases (CDKs). CDKs are essential for the regulation of the cell cycle, and their dysregulation is a hallmark of cancer. nih.gov Certain N-phenylpyrimidin-2-amine derivatives have been identified as pan-CDK inhibitors, targeting multiple CDKs involved in cell cycle control. nih.gov This inhibition of CDK activity leads to cell cycle arrest, thereby preventing cell proliferation. youtube.com
The following table summarizes the inhibitory activity of some phenoxypyrimidine and phenylpyrimidine derivatives against their respective target enzymes.
| Derivative Class | Target Enzyme | Observed Activity (IC50/Kᵢ) | Reference |
| Phenoxypyrimidine Imidazoles | p38α MAP Kinase | 6.0 - 650 nM | nih.gov |
| Phenylpyrimidine Amines | Cyclin-Dependent Kinases (CDKs) | Varies (potent inhibition) | nih.gov |
Investigation of Signal Transduction Pathway Interference
By inhibiting key kinases, phenoxy- and phenylpyrimidine derivatives can interfere with major signal transduction pathways that govern cell fate.
Interference with the p38 MAPK Pathway:
The p38 MAPK signaling pathway is activated by various extracellular stimuli, including stress and cytokines. Once activated, p38 MAPKs phosphorylate downstream transcription factors and other proteins, leading to the production of pro-inflammatory cytokines like TNF-α and IL-1. By inhibiting p38α MAP kinase, phenoxypyrimidine derivatives can block this signaling cascade. This disruption can lead to anti-inflammatory effects and may also induce apoptosis in certain cell types. The inhibition of p38 MAPK signaling is a well-established therapeutic strategy for a range of inflammatory diseases and certain cancers. benthamscience.com
Interference with Cell Cycle Signaling:
Phenylpyrimidine derivatives that inhibit CDKs directly interfere with the cell cycle signaling cascade. The progression through the different phases of the cell cycle is driven by the sequential activation and deactivation of specific CDK-cyclin complexes. youtube.com For instance, the CDK4/6-cyclin D complex is crucial for the G1 phase progression. youtube.com By blocking the activity of these complexes, phenylpyrimidine inhibitors can halt the cell cycle, typically at the G1/S or G2/M transitions, preventing the cell from replicating its DNA and dividing. nih.govyoutube.com
Characterization of Specific Biological Processes Affected by the Compound (e.g., cell growth modulation)
The modulation of enzyme activity and interference with signal transduction pathways by phenoxy- and phenylpyrimidine derivatives culminate in significant effects on biological processes, most notably cell growth.
Research on various pyrimidine derivatives has demonstrated their ability to modulate cell growth, often leading to anti-proliferative effects. nih.gov Studies on 5-hydroxymethylpyrimidine derivatives, for example, have shown cytotoxic properties against various cancer cell lines. nih.gov
The inhibition of CDKs by phenylpyrimidine derivatives provides a direct mechanism for cell growth modulation. By inducing cell cycle arrest, these compounds prevent the proliferation of rapidly dividing cells, a characteristic of cancer. nih.gov The effectiveness of these compounds is often evaluated by measuring their impact on clonogenic survival and tumor growth in preclinical models. nih.gov For instance, a novel pan-CDK inhibitor based on a phenylpyrimidine scaffold was shown to significantly suppress tumor growth in mice when combined with radiation. nih.gov
The following table provides an overview of the biological processes affected by phenoxy- and phenylpyrimidine derivatives.
| Derivative Class | Biological Process Affected | Mechanism |
| Phenoxypyrimidine Derivatives | Inflammation, Apoptosis | Inhibition of p38 MAPK signaling pathway |
| Phenylpyrimidine Derivatives | Cell Growth, Cell Proliferation | Inhibition of Cyclin-Dependent Kinases (CDKs) leading to cell cycle arrest |
Biological Target Identification and Characterization for 5 P Hydroxyphenoxy Pyrimidine
Target Deconvolution Strategies for the Compound
The process of identifying the molecular targets of a compound, known as target deconvolution, is a critical step in understanding its mechanism of action. nih.gov Common strategies that could be employed for a novel compound like 5-(p-Hydroxyphenoxy)pyrimidine include affinity chromatography, where the compound is immobilized to isolate its binding partners from cellular extracts, and activity-based protein profiling (ABPP), which uses probes to covalently label target proteins. nih.gov Other modern techniques involve computational approaches, such as chemical similarity-based methods and molecular docking, as well as genetic methods like CRISPR/Cas9 screening to identify genes that modulate cellular sensitivity to the compound. researchgate.netresearchgate.net
Characterization of Molecular Interactions with Identified Biological Targets
Once a biological target is identified, the next step involves characterizing the molecular interactions between the compound and its target. This typically involves a combination of biochemical, biophysical, and structural biology techniques.
Enzyme Kinetics and Inhibition Mechanism Studies
Should this compound be found to target an enzyme, its effect on the enzyme's catalytic activity would be investigated. Enzyme kinetic studies are fundamental to determining the mechanism of inhibition. nih.gov These studies measure the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor.
The primary types of enzyme inhibition that would be assessed are:
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. khanacademy.orgnih.gov
Noncompetitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its catalytic efficiency. The inhibitor does not prevent substrate binding. khanacademy.org
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product. nih.govkhanacademy.org
Time-Dependent Inhibition: The inhibitor binds slowly to the enzyme, resulting in a gradual decrease in enzyme activity over time. nih.gov
Data from these studies are often analyzed using graphical representations like Michaelis-Menten or Lineweaver-Burk plots to determine key kinetic parameters such as the Michaelis constant (K_m), the maximum reaction velocity (V_max), and the inhibition constant (K_i). khanacademy.org
Table 1: Potential Enzyme Inhibition Parameters for this compound (Note: This table is illustrative as no specific data is available for this compound.)
| Inhibition Type | Apparent V_max | Apparent K_m |
| Competitive | Unchanged | Increased |
| Noncompetitive | Decreased | Unchanged |
| Uncompetitive | Decreased | Decreased |
Receptor Binding and Activation Studies
If the identified target is a receptor, studies would focus on quantifying the binding affinity and determining whether the compound acts as an agonist (activator) or an antagonist (blocker) of the receptor. nih.gov Radioligand binding assays are a common method to determine the binding affinity (K_d) of a compound for a receptor. nih.gov Functional assays, which measure the downstream signaling events upon receptor activation, are used to characterize the compound's efficacy. For G protein-coupled receptors (GPCRs), for instance, assays might measure changes in intracellular second messengers like cyclic AMP (cAMP) or calcium ions. nih.gov
Assessment of Target Specificity and Selectivity Profiles
A crucial aspect of characterizing a new compound is to assess its specificity and selectivity. nih.gov A highly selective compound interacts with a single intended target, minimizing the potential for off-target effects. researchgate.net The selectivity profile of this compound would be determined by screening it against a broad panel of related and unrelated biological targets, such as a kinase panel for a potential kinase inhibitor. nih.gov The resulting data would provide a selectivity index, which is the ratio of the compound's potency for its primary target versus its potency for other targets. A higher selectivity index indicates a more specific compound. researchgate.net
Table 2: Illustrative Selectivity Profile for a Hypothetical Compound (Note: This table is for illustrative purposes only.)
| Target | IC_50 (nM) |
| Primary Target X | 10 |
| Off-Target Y | 1000 |
| Off-Target Z | >10000 |
Preclinical Pharmacological Spectrum and Potential Therapeutic Applications of 5 P Hydroxyphenoxy Pyrimidine
Anti-proliferative and Anticancer Potential
Derivatives of the 5-phenoxypyrimidine (B1459043) core structure have demonstrated significant anti-proliferative and anticancer properties across various preclinical studies. This activity is largely attributed to their ability to interfere with key cellular processes involved in cancer cell growth and survival, such as kinase signaling and cell cycle progression.
Kinase Inhibition (e.g., EGFR, CDK2, Aurora Kinase A, BTK)
The pyrimidine (B1678525) ring is a well-established component in the design of kinase inhibitors, and the 5-phenoxypyrimidine structure is no exception. Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many cancers.
Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that plays a vital role in cellular proliferation and differentiation. Its uncontrolled activation is a key driver in several cancers. Pyrimidine derivatives are central to the development of EGFR inhibitors. Specifically, fused pyrimidine systems have been reported as effective EGFR inhibitors. For instance, certain derivatives have shown potent inhibitory activity against both wild-type EGFR and the resistant T790M mutant. One study reported a derivative, compound 5b, with IC50 values of 30.1 nM and 12.8 nM against EGFRWT and EGFRT790M, respectively. These values indicate strong inhibitory potential, which contributes to the antiproliferative effects observed in cancer cell lines.
Aurora Kinase A: Aurora kinases are essential for cell division, and their upregulation is common in many human cancers. A series of pyrimidine-based derivatives have been designed to inhibit Aurora A kinase activity. One potent inhibitor, identified as compound 13, inhibited the proliferation of high-MYC expressing small-cell lung cancer (SCLC) cell lines with an IC50 of less than 200 nM. Another selective inhibitor of Aurora A, known as Aurora A Inhibitor I, demonstrated an IC50 of 3.4 nM in a cell-free assay and showed 1000-fold more selectivity for Aurora A over Aurora B.
Bruton's Tyrosine Kinase (BTK): BTK is a critical component of the B cell receptor (BCR) signaling pathway and is a validated target for hematological malignancies. Several irreversible BTK inhibitors containing a pyrimidine or related scaffold, such as Ibrutinib, Acalabrutinib, and Zanubrutinib, have been approved for clinical use. Novel series of 5-phenoxy-2-aminopyridine derivatives have been designed as potent and selective irreversible BTK inhibitors. One such compound, 18g, showed significant potency and selectivity, leading to a 46.8% reduction in tumor size in a Raji xenograft mouse model.
| Kinase Target | Example Inhibitor Class | Notable Findings |
| EGFR | Fused Pyrimidine Systems | Compound 5b showed potent inhibition with IC50 values of 30.1 nM (wild-type) and 12.8 nM (T790M mutant). |
| Aurora A | Pyrimidine-based derivatives | Compound 13 inhibited SCLC cell proliferation with IC50 < 200 nM. Aurora A Inhibitor I has an IC50 of 3.4 nM. |
| BTK | 5-phenoxy-2-aminopyridine | Compound 18g reduced tumor size by 46.8% in a mouse model. |
Modulation of Cell Cycle Regulation
The uncontrolled proliferation of cancer cells is a direct result of a dysregulated cell cycle. Compounds that can interfere with cell cycle progression, causing arrest at specific checkpoints, are valuable anticancer agents. The de novo pyrimidine biosynthesis pathway is upregulated during the S phase of the cell cycle to meet the demand for nucleotides required for DNA synthesis. Targeting this pathway can thus modulate cell cycle progression.
Research has shown that certain pyrimidine derivatives can induce cell cycle arrest. For example, some compounds have been observed to cause an increase in the G2/M phase cell population in cancer cell lines. Ciprofloxacin, a related quinolone, has been shown to induce cell cycle arrest at the S/G2 stage in bladder carcinoma cells. Furthermore, some small molecule derivatives of related heterocyclic scaffolds can induce S-phase cell cycle arrest and apoptosis, partly dependent on p53 activation. This interference with the cell cycle prevents cancer cells from dividing and can lead to programmed cell death (apoptosis).
Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)
The pyrimidine nucleus is a fundamental component of many compounds with a broad spectrum of antimicrobial activity. The structural versatility of pyrimidine derivatives allows them to interact with various microbial targets.
Antibacterial and Antifungal: Pyrimidine-containing compounds have been investigated for their activity against a range of bacteria and fungi. Studies on fused pyrimidine derivatives have demonstrated good inhibition zones against bacterial strains like Salmonella typhimurium, Bacillus cereus, and Staphylococcus aureus, as well as fungi such as Aspergillus niger and Rhizopus oligosporus. Computational studies of pyrimido[4,5-d]pyrimidine derivatives have also shown potential antibacterial and antifungal properties.
Antiviral: Pyrimidine derivatives, particularly nucleoside analogs, are well-known antiviral agents that interfere with viral DNA or RNA synthesis. More recently, non-nucleoside pyrimidine derivatives have also shown promise. For instance, certain pyrimido[4,5-d]pyrimidine compounds featuring a cyclopropylamino group have demonstrated notable efficacy against human coronavirus 229E (HCoV-229E).
Anti-inflammatory and Immunomodulatory Effects
Inflammation is a complex biological response, and chronic inflammation is linked to various diseases. Pyrimidine derivatives have been shown to exhibit anti-inflammatory effects by targeting key mediators of the inflammatory process.
The mechanism of action often involves the inhibition of enzymes like cyclooxygenase (COX), particularly the inducible COX-2 isoform, which is responsible for producing pro-inflammatory prostaglandins. Certain pyrimidine derivatives have shown high selectivity towards COX-2, with activity comparable to the established anti-inflammatory drug meloxicam. Additionally, these compounds can reduce levels of reactive oxygen species (ROS), indicating antioxidant properties that contribute to their anti-inflammatory profile. Studies on morpholinopyrimidine derivatives have shown they can inhibit the production of nitric oxide (NO) and reduce the expression of iNOS and COX-2 in macrophage cells.
Antimalarial and Antiparasitic Efficacy
Malaria remains a significant global health issue, and the pyrimidine scaffold is a cornerstone of several antimalarial drugs. These compounds typically target crucial metabolic pathways within the Plasmodium parasite.
A primary target is the dihydrofolate reductase (DHFR) enzyme, which is essential for the parasite's survival. Drugs like pyrimethamine function by inhibiting this enzyme. Another key target is dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in the parasite. Triazolopyrimidine-based inhibitors of Plasmodium falciparum DHODH have shown potent antimalarial activity in mouse models. The combination drug atovaquone (a pyrimidine derivative) and proguanil is effective against multiple Plasmodium species.
Potential in Metabolic Disorders (e.g., Type 2 Diabetes)
Emerging research suggests that pyrimidine derivatives may have therapeutic potential in managing metabolic disorders like Type 2 Diabetes Mellitus (T2DM). T2DM is characterized by insulin resistance and impaired insulin secretion.
One strategy involves targeting G protein-coupled receptor 119 (GPR119) and dipeptidyl peptidase-4 (DPP-4), both of which play roles in glucose homeostasis. A series of dual-target compounds linking a 5-methoxypyrimidine-based GPR119 agonist to DPP-4 inhibitors were synthesized. One of these compounds, compound 27, exhibited strong DPP-4 inhibition (97.5% at 10 µM) and potent GPR119 agonistic activity (EC50 = 1.3 µM), leading to significant glucose-lowering effects in mice. Other research has focused on developing pyrimido[5,4-d]pyrimidine derivatives as GPR119 agonists, with some analogues showing highly potent activities with single-digit nanomolar EC50 values.
| Therapeutic Area | Target/Mechanism | Key Findings |
| Antimicrobial | Broad-spectrum | Activity against bacteria (S. aureus), fungi (A. niger), |
Neuropharmacological and Central Nervous System Applications
A search for studies investigating the neuropharmacological properties and potential central nervous system applications of 5-(p-Hydroxyphenoxy)pyrimidine yielded no results. There is no available information on its interactions with neuronal receptors, its effects on neurotransmitter systems, or its potential efficacy in models of neurological or psychiatric disorders.
Computational and Theoretical Chemistry Studies of 5 P Hydroxyphenoxy Pyrimidine
De Novo Drug Design Approaches Based on the 5-(p-Hydroxyphenoxy)pyrimidine Scaffold
The pyrimidine (B1678525) ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties. The compound this compound, which incorporates this privileged pyrimidine structure linked to a hydroxyphenyl group, represents a promising starting point for de novo drug design. This computational approach aims to generate novel molecular structures with desired biological activities from the ground up. By utilizing the this compound scaffold as a foundation, computational chemists can explore vast chemical space to design new therapeutic agents.
De novo drug design strategies are broadly categorized into structure-based and ligand-based methods. Structure-based approaches leverage the three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that can fit within its binding site. Ligand-based methods, conversely, rely on the knowledge of existing active molecules to generate new compounds with similar properties. The this compound scaffold is amenable to both strategies.
One of the primary techniques in de novo design is fragment-based drug discovery (FBDD). In this approach, small molecular fragments are identified that bind to the target protein, and these fragments are then grown, linked, or merged to create a more potent lead compound. The this compound scaffold can be considered a larger, pre-assembled fragment that can be systematically modified.
Fragment Growing:
In the fragment growing approach, a core fragment, in this case, the this compound scaffold, is "grown" by adding new chemical functionalities. Computational algorithms can explore various growth vectors from different positions on the scaffold. For instance, new substituents could be added to the pyrimidine ring or the hydroxyphenyl group to enhance interactions with a target's binding pocket. The selection of these new functionalities is guided by computational scoring functions that predict the binding affinity of the newly designed molecules.
Scaffold Hopping:
Scaffold hopping is a computational technique that aims to replace a central molecular core with a novel scaffold while retaining the original molecule's biological activity. Starting with the this compound scaffold, de novo design algorithms can suggest alternative heterocyclic systems or different linker chemistries to connect the two aromatic rings. This can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles.
Generative Models and AI:
The following table outlines some of the key computational techniques that can be applied to the this compound scaffold in de novo drug design:
| De Novo Design Technique | Application to this compound Scaffold | Desired Outcome |
| Fragment Growing | Addition of new functional groups to the pyrimidine or hydroxyphenyl rings. | Enhanced binding affinity and selectivity. |
| Fragment Linking | Using the scaffold as a bridge to link two independently identified fragments that bind to adjacent sites on a target. | Increased potency through synergistic binding. |
| Scaffold Hopping | Replacing the pyrimidine or phenoxy-pyrimidine core with a different chemical scaffold. | Discovery of novel intellectual property, improved ADMET properties. |
| Generative AI Models | Using the scaffold as a seed structure or part of a training set to generate novel molecules. | Exploration of vast and diverse chemical space for innovative drug candidates. |
Future Research Directions and Challenges for 5 P Hydroxyphenoxy Pyrimidine
Development of Novel and Sustainable Synthetic Methodologies for Diversification
The generation of a diverse library of 5-(p-hydroxyphenoxy)pyrimidine analogs is crucial for comprehensive structure-activity relationship (SAR) studies. A significant future direction lies in the development of novel and sustainable synthetic routes that are both efficient and environmentally benign.
Current research in pyrimidine (B1678525) synthesis is increasingly focused on green chemistry principles. nih.goveurekaselect.com Future methodologies for synthesizing derivatives of this compound should incorporate these principles, such as using solvent-free reaction conditions, microwave-assisted synthesis, or ultrasonic irradiation to reduce reaction times and energy consumption. eurekaselect.com
A particularly promising approach is the use of multicomponent reactions (MCRs). MCRs are highly attractive as they allow for the synthesis of complex molecules in a single step from three or more starting materials, which is time- and cost-effective. bohrium.com An iridium-catalyzed multicomponent synthesis has been reported for producing highly substituted pyrimidines from amidines and alcohols, achieving yields up to 93%. nih.govorganic-chemistry.org Adapting such MCRs could enable the rapid and regioselective synthesis of a wide array of this compound derivatives by varying the initial building blocks. nih.govorganic-chemistry.org Utilizing alcohols derived from biomass as starting materials would further enhance the sustainability of these synthetic processes. nih.gov
| Synthetic Strategy | Key Advantages | Potential Application for this compound |
| Multicomponent Reactions (MCRs) | High efficiency, atom economy, reduced waste, rapid library generation. bohrium.com | Rapid diversification of substituents on the pyrimidine and phenoxy rings to explore structure-activity relationships. |
| Catalytic Processes | High selectivity, lower energy consumption, use of sustainable catalysts (e.g., iridium-pincer complexes). organic-chemistry.org | Regioselective functionalization of the core structure, enabling access to previously inaccessible analogs. |
| Green Chemistry Techniques | Environmentally friendly, reduced use of hazardous solvents, improved energy efficiency. nih.gov | Application of microwave or ultrasound-assisted synthesis to accelerate reaction rates and improve yields in a sustainable manner. |
Elucidation of Broader Biological Activities and Undiscovered Targets
While initial studies may have focused on a specific biological activity, the pyrimidine scaffold is known for its diverse pharmacological effects. nih.goveurekaselect.com Fused pyrimidine nuclei, for instance, exhibit a wide range of activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.goveurekaselect.com A critical future research direction is to screen this compound and its newly synthesized analogs against a broad panel of biological targets to uncover novel therapeutic applications.
High-throughput screening (HTS) campaigns against various cell lines (e.g., cancer, bacterial, fungal) and enzyme assays can reveal unexpected activities. researchgate.net For example, pyranopyrimidine derivatives have shown potential as antibacterial agents by inhibiting cell wall synthesis and as cytotoxic agents through DNA intercalation and Topoisomerase-II inhibition. researchgate.net Similarly, other pyrimidine derivatives have been investigated as inhibitors of kinases, which are crucial targets in cancer therapy. researchgate.net Systematic evaluation of this compound could identify its potential in areas beyond its initial scope.
| Potential Biological Activity | Rationale Based on Pyrimidine Derivatives | Research Approach |
| Anticancer | Many pyrimidine analogs act as kinase inhibitors or antimetabolites in cancer treatment. nih.govmdpi.com | Screening against a panel of cancer cell lines (e.g., NCI-60) and key oncogenic kinases. mdpi.commdpi.com |
| Antimicrobial | Pyrimidine derivatives have shown efficacy against various bacterial and fungal strains. researchgate.netnih.gov | In vitro testing against a broad spectrum of pathogenic bacteria and fungi. |
| Anti-inflammatory | Certain pyrimidine compounds act as dual inhibitors of enzymes like mPGES-1 and 5-LOX involved in inflammation. nih.gov | Evaluation in cellular and enzymatic assays for inflammation-related targets (e.g., cytokine production, inflammatory enzymes). |
| Antiviral | Fused pyrimidines have demonstrated antiviral activities. nih.goveurekaselect.com | Screening against a variety of RNA and DNA viruses. |
Advanced Mechanistic Studies and Detailed Pathway Mapping
A fundamental challenge in drug development is understanding a compound's precise mechanism of action (MoA). For this compound, future research must move beyond preliminary activity assays to detailed mechanistic studies. This involves identifying its direct molecular targets and mapping the biological pathways it modulates.
Modern analytical techniques, such as photoionization and photoelectron photoion coincidence spectroscopy, can help identify reactive intermediates and provide insights into reaction mechanisms at a molecular level. rsc.org In a biological context, techniques like chemical proteomics can be used to pull down binding partners and identify direct cellular targets.
Once a target is identified, further studies are needed to understand how its modulation affects cellular signaling. For instance, if the compound inhibits a specific kinase, downstream signaling events should be investigated using methods like Western blotting and phosphoproteomics. Furthermore, understanding the compound's role within broader metabolic networks, such as the pyrimidine de novo synthesis and salvage pathways, is crucial. researchgate.netnih.gov Functional analysis using transgenic models with reduced expression of key pathway enzymes can reveal the metabolic consequences of the compound's activity. nih.govresearchgate.net
| Research Area | Techniques and Approaches | Desired Outcome |
| Target Identification | Affinity chromatography, chemical proteomics, computational docking. | Identification of specific protein(s) that this compound directly binds to. |
| Pathway Analysis | Transcriptomics (RNA-seq), proteomics, metabolomics. | Mapping of the cellular pathways and networks affected by the compound's activity. researchgate.net |
| Mechanism Validation | Gene knockout/knockdown (CRISPR/siRNA), site-directed mutagenesis, enzyme kinetics. | Confirmation of the target's role in the compound's biological effect and detailed characterization of the interaction. |
Exploration of Synergistic Effects in Combination Research
Combination therapy, where two or more drugs are used together, is a cornerstone of modern medicine, particularly in oncology and infectious diseases. nih.gov A significant opportunity exists in exploring the potential synergistic effects of this compound with existing therapeutic agents. Synergy occurs when the combined effect of the drugs is greater than the sum of their individual effects, which can lead to increased efficacy and reduced side effects. nih.gov
For example, studies have shown that combining the pyrimidine analog 5-Fluorouracil (5-FU) with other agents can produce synergistic antitumor effects and overcome drug resistance. plos.org Future research should investigate combinations of this compound with other drugs that target different but complementary pathways. nih.gov This could involve combining it with a standard-of-care chemotherapeutic agent, a targeted therapy, or an immunomodulatory drug. The nature of the interaction (synergistic, additive, or antagonistic) can be systematically evaluated using in vitro models and mathematical analyses. plos.org
| Combination Strategy | Potential Partner Drug Class | Rationale |
| Targeted Therapy | Kinase inhibitors, apoptosis inducers. | Dual targeting of distinct signaling pathways to prevent compensatory mechanisms and resistance. |
| Chemotherapy | DNA damaging agents, antimetabolites (e.g., 5-Fluorouracil). | Enhancing cytotoxicity and potentially reversing resistance mechanisms. plos.org |
| Immunotherapy | Checkpoint inhibitors. | Modulating the tumor microenvironment or immune response to enhance the efficacy of immunotherapy. |
Addressing Research Limitations and Strategies for Enhanced Compound Efficacy
A key challenge in the development of any new chemical entity is overcoming its inherent limitations, such as poor pharmacokinetic properties, low bioavailability, or metabolic instability. nih.gov Future research on this compound must proactively address these issues to enhance its potential as a drug candidate.
One major strategy is medicinal chemistry-driven structural modification. By synthesizing a diverse library of analogs (as discussed in 8.1), researchers can systematically alter different parts of the molecule to improve its drug-like properties. nih.gov For instance, adding or modifying specific functional groups can increase solubility, improve metabolic stability, or enhance target binding affinity. nih.gov
| Limitation | Potential Strategy | Desired Improvement |
| Poor Solubility/Bioavailability | Structural modification (e.g., adding polar groups), formulation in nanoparticles or liposomes. | Increased absorption and higher concentration at the target site. |
| Metabolic Instability | Blocking metabolic "hotspots" through chemical modification (e.g., fluorination). mdpi.com | Longer half-life in the body, allowing for less frequent administration. |
| Low Potency | Structure-activity relationship (SAR) studies to optimize target binding. | Lower effective concentration, potentially reducing off-target effects. |
| Off-Target Effects | SAR studies to enhance selectivity for the desired target over other related proteins. | Improved safety profile and a wider therapeutic window. |
Q & A
Q. What are the recommended synthetic pathways for 5-(p-Hydroxyphenoxy)pyrimidine, and how do reaction conditions influence yield?
Answer: The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, substituting a halogen atom (e.g., chlorine) in pyrimidine derivatives with p-hydroxyphenoxy groups requires controlled conditions. Key factors include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, improving substitution efficiency .
- Temperature : Elevated temperatures (80–120°C) accelerate reaction kinetics but may promote side reactions like oxidation .
- Catalysts : Transition-metal catalysts (e.g., CuI) can mediate cross-coupling reactions, but purity must be verified via HPLC or NMR .
Q. How should researchers characterize the purity and structural integrity of this compound?
Answer: Use a combination of:
Q. What are the primary biological targets or interactions studied for this compound?
Answer: This compound is often studied for:
- Enzyme inhibition : Binding to kinases or oxidoreductases via its hydroxyl and pyrimidine moieties .
- Antimicrobial activity : MIC (Minimum Inhibitory Concentration) assays against Gram-positive bacteria (e.g., S. aureus) .
- Cellular uptake : Fluorescence tagging (e.g., BODIPY derivatives) to track intracellular localization .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
Answer:
- Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for substitution reactions .
- Solvent effects : COSMO-RS simulations model solvent interactions to select optimal media .
- Machine learning : Train models on existing pyrimidine reaction datasets to predict yields under untested conditions .
Q. How should researchers address contradictions in reported biological activity data for this compound?
Answer:
- Standardize assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
- Control variables : Test under identical pH, temperature, and cell-line conditions. For example, discrepancies in IC₅₀ values may arise from differences in cell culture media .
- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
Q. What experimental designs are effective for studying the material science applications of this compound?
Answer:
- Surface modification : Use factorial design to test variables like concentration, temperature, and substrate type (e.g., silica vs. polymer) .
- Hydrophobicity assays : Measure contact angles before/after functionalization to assess superhydrophobic properties .
- Durability testing : Expose modified surfaces to UV radiation or solvents and monitor degradation via SEM/XPS .
Q. How can interdisciplinary approaches enhance the development of this compound-based therapeutics?
Answer:
- Pharmacokinetic modeling : Combine in vitro ADME data with in silico predictions (e.g., logP, metabolic stability) .
- Nanocarrier integration : Encapsulate the compound in liposomes or dendrimers to improve bioavailability .
- Toxicogenomics : Use RNA-seq to identify gene expression changes in exposed cell lines, linking efficacy to mechanistic pathways .
Methodological Resources
- Synthetic protocols : PubChem’s reaction condition database (e.g., oxidizing/reducing agents, solvent systems) .
- Analytical standards : Refer to pharmacopeial guidelines (e.g., USP-NF) for purity thresholds and safety data .
- Ethical compliance : Adhere to institutional review boards (IRBs) for biological studies and data integrity standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
